molecular formula C12H15BrS B8300845 3-Bromo-4-(1-octynyl)thiophene

3-Bromo-4-(1-octynyl)thiophene

Cat. No.: B8300845
M. Wt: 271.22 g/mol
InChI Key: KTJVNIAXMXJVMI-UHFFFAOYSA-N
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Description

3-Bromo-4-(1-octynyl)thiophene is a high-purity specialty chemical offered for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other personal use. As a multifunctional heteroaromatic building block, it integrates a bromo substituent and a linear octynyl chain on a thiophene core, making it a valuable precursor in synthetic and materials chemistry. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the construction of more complex π-conjugated systems . Simultaneously, the alkynyl group is amenable to further functionalization via click chemistry or Sonogashira coupling. This unique structure suggests its primary research value lies in the development of novel organic semiconductors, conjugated polymers, and molecular wires for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electro-optical devices. Researchers can utilize this compound to tune the electronic properties, solubility, and solid-state packing of resultant materials by incorporating the extended alkyl chain. The mechanism of action in such applications typically involves the compound acting as a monomer or intermediate that, when polymerized or coupled, forms an extended conjugated backbone capable of facilitating charge transport. Handle with appropriate precautions; refer to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

Molecular Formula

C12H15BrS

Molecular Weight

271.22 g/mol

IUPAC Name

3-bromo-4-oct-1-ynylthiophene

InChI

InChI=1S/C12H15BrS/c1-2-3-4-5-6-7-8-11-9-14-10-12(11)13/h9-10H,2-6H2,1H3

InChI Key

KTJVNIAXMXJVMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CSC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Alkynyl Substituents

The presence of the 1-octynyl group distinguishes 3-bromo-4-(1-octynyl)thiophene from other thiophene derivatives. A key structural analogue, 3-(4-(1-octynyl)phenyl)thiophene (Compound 16 in ), shares the 1-octynyl substituent but differs in its attachment to a phenyl ring at the thiophene’s 3-position rather than directly on the thiophene. This structural variation reduces conjugation between the thiophene and the alkynyl group, leading to differences in electronic properties and melting points (35°C for Compound 16 vs. unreported for the target compound) .

Compound Substituents Melting Point Conjugation Impact Reference
This compound Br (C3), 1-octynyl (C4) Not reported High (direct conjugation) -
3-(4-(1-octynyl)phenyl)thiophene Phenyl-1-octynyl (C3 of thiophene) 35°C Moderate (phenyl spacer)

Halogen-Substituted Thiophene Derivatives

Bromine’s steric and electronic effects are evident in polymer studies. For example, poly[3-(6-bromohexyl)thiophene] exhibits lower regioregularity (74%) compared to its chloro analog (85%) under identical synthesis conditions, attributed to bromine’s larger atomic radius hindering coupling efficiency . This suggests that bromine substitution in this compound may similarly influence reactivity in polymerization or cross-coupling reactions.

Polymer Halogen Regioregularity Molar Mass (g/mol) Reference
Poly[3-(6-bromohexyl)thiophene] Br 74% 8,200
Poly[3-(6-chlorohexyl)thiophene] Cl 85% 12,500

Electronic and Optical Properties

Ethynyl groups enhance π-conjugation, as seen in phenazine-thiophene oligomers (), where alkynyl spacers tune optical absorption and emission . The 1-octynyl group in this compound likely extends conjugation compared to alkyl-substituted analogs (e.g., poly[3-(6-bromohexyl)thiophene]), making it suitable for optoelectronic applications .

Preparation Methods

Mechanistic Basis for Regioselective Bromination

The lithiation-bromination approach, as demonstrated in the synthesis of 2-bromo-4-alkylthiophenes, involves deprotonation of the thiophene ring using a strong base such as n-butyllithium (n-BuLi), followed by electrophilic bromination. For 4-(1-octynyl)thiophene, the electron-withdrawing nature of the alkynyl group increases the acidity of the β-hydrogens (positions 3 and 5). At cryogenic temperatures (-78°C), n-BuLi selectively deprotonates the most acidic position, likely position 3, generating a lithiated intermediate. Subsequent quenching with bromine (Br₂) introduces a bromine atom at this site, yielding 3-bromo-4-(1-octynyl)thiophene.

Reaction Conditions and Optimization

  • Temperature : Lithiation proceeds optimally at -78°C in tetrahydrofuran (THF) under inert atmosphere.

  • Stoichiometry : A 1:1 molar ratio of n-BuLi to substrate ensures complete deprotonation, while excess Br₂ (1.1 equivalents) minimizes unreacted intermediates.

  • Activation Time : Stirring the lithiated intermediate for 1 hour at -78°C enhances reactivity before bromine addition.

Table 1: Comparative Yields in Lithiation-Bromination of Thiophene Derivatives

SubstrateProductYield (%)ConditionsSource
3-Octylthiophene2-Bromo-4-octylthiophene93n-BuLi, Br₂, -78°C
4-(1-Octynyl)thiopheneThis compound~85*n-BuLi, Br₂, -78°C

*Theoretical yield extrapolated from analogous reactions.
†Methodology adapted from patent data on alkylthiophenes.

Challenges and Side Reactions

  • Over-Lithiation : Prolonged exposure to n-BuLi may lead to di- or tri-lithiation, resulting in polybrominated byproducts.

  • Alkyne Stability : The sp-hybridized carbon in the octynyl group may react with strong bases, necessitating careful temperature control.

  • Purification : Flash column chromatography on neutralized silica gel with hexane eluent effectively isolates the product.

Cross-Coupling Strategies for Alkynyl Group Introduction

Sonogashira Coupling on Pre-Brominated Thiophenes

An alternative route involves introducing the 1-octynyl group via Sonogashira coupling to a pre-brominated thiophene precursor. For example, 3-bromo-4-iodothiophene could serve as a substrate, with the iodine atom at position 4 undergoing palladium-catalyzed coupling with 1-octyne.

Reaction Parameters

  • Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine.

  • Conditions : 60°C for 12 hours under nitrogen.

  • Challenges : The limited commercial availability of 3-bromo-4-iodothiophene necessitates additional synthetic steps, such as directed iodination of 3-bromothiophene.

Table 2: Sonogashira Coupling Efficiency in Thiophene Systems

SubstrateCoupling PartnerProductYield (%)Source
2-Bromo-3-iodothiophene1-Octyne2-Bromo-3-(1-octynyl)thiophene78
3-Bromo-4-iodothiophene1-OctyneThis compound~70*

*Hypothetical yield based on analogous couplings.

Negishi and Suzuki Couplings

While less common for alkynyl groups, Negishi couplings using zinc acetylides or Suzuki couplings with boronic esters could theoretically introduce alkyl or aryl groups adjacent to bromine. However, these methods are better suited for carbon-carbon bond formation without the sp-hybridized carbon challenges of alkynes.

Vapor-Phase Bromination for Scale-Up Synthesis

Adaptation of Vapor-Phase Methodologies

The vapor-phase bromination technique described for 4-bromo-3-alkylanisoles offers a solvent-free, high-yield approach to regioselective bromination. Applying this to 4-(1-octynyl)thiophene would involve:

  • Vaporizing the substrate at reduced pressure (10–200 mmHg) and elevated temperature (90–150°C).

  • Introducing bromine vapor to the reaction zone, minimizing dibromination through precise stoichiometry.

Key Advantages :

  • Yield Enhancement : Up to 96.6% yield reported for analogous systems.

  • Reduced Byproducts : Dibrominated impurities below 0.1%.

Table 3: Vapor-Phase Bromination Parameters

ParameterOptimal RangeEffect on YieldSource
Pressure50 mmHgMaximizes vapor-phase contact
Temperature90–100°CPrevents decomposition
Br₂:Substrate Ratio1:1.05Minimizes excess Br₂

Limitations in Thiophene Systems

  • Thermal Stability : Thiophene derivatives may decompose at elevated temperatures, necessitating precise thermal control.

  • Alkyne Reactivity : The triple bond in 1-octynyl may undergo undesired reactions with bromine radicals, requiring inert gas purging.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound Synthesis

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Lithiation-Bromination85*HighModerateHigh
Sonogashira Coupling70*ModerateLowModerate
Vapor-Phase Bromination>90*HighHighLow

*Theoretical yields based on analogous reactions.

Q & A

What are the common synthetic routes for 3-Bromo-4-(1-octynyl)thiophene, and how does the choice of coupling reagents affect reaction efficiency?

Level: Basic
Methodological Answer:
The synthesis of this compound typically involves Sonogashira cross-coupling , where a brominated thiophene precursor reacts with 1-octyne. Key steps include:

  • Bromination: Starting from 3,4-dibromothiophene, selective bromine substitution is achieved using catalysts like N-bromosuccinimide (NBS) under controlled conditions .
  • Coupling Reaction: The brominated intermediate reacts with 1-octyne via Pd/Cu-catalyzed Sonogashira coupling. PdCl₂(PPh₃)₂ and CuI are commonly used, with optimized solvent systems (e.g., THF/triethylamine) to enhance efficiency .
  • Reagent Impact: Palladium catalysts with bulky ligands (e.g., PPh₃) improve regioselectivity, while CuI accelerates oxidative addition. Solvent polarity affects yield; polar aprotic solvents reduce side reactions .

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